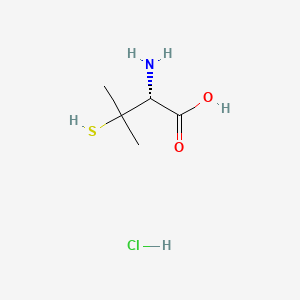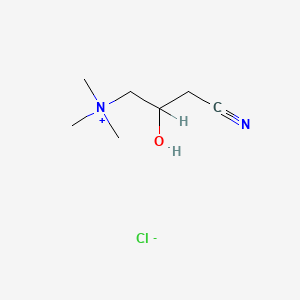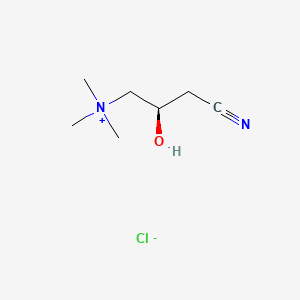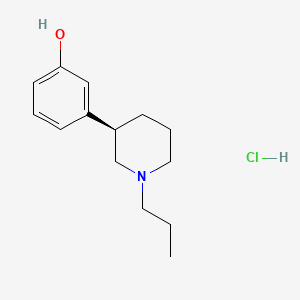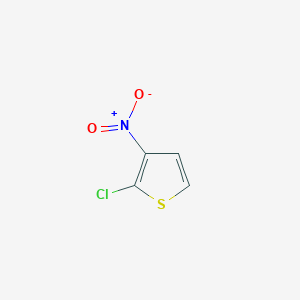
2-Chloro-3-nitrothiophene
Vue d'ensemble
Description
2-Chloro-3-nitrothiophene is a heterocyclic compound with the molecular formula C4H2ClNO2S. It is characterized by a five-membered ring containing sulfur, chlorine, and a nitro group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-3-nitrothiophene can be synthesized through several methods. One common approach involves the nitration of 2-chlorothiophene using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-nitrothiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or primary amines in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution: Formation of 2-amino-3-nitrothiophene or 2-thio-3-nitrothiophene.
Reduction: Formation of 2-chloro-3-aminothiophene.
Oxidation: Formation of 2-chloro-3-nitrosulfoxide or 2-chloro-3-nitrosulfone.
Applications De Recherche Scientifique
2-Chloro-3-nitrothiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mécanisme D'action
The biological activity of 2-chloro-3-nitrothiophene is thought to involve nucleophilic attack by intracellular thiols at the 2-position of the heterocyclic ring, leading to the displacement of the chlorine atom. This mechanism is similar to other nitrothiophenes, where the nitro group plays a crucial role in the compound’s reactivity and interaction with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-3-nitrothiophene
- 2-Iodo-3-nitrothiophene
- 2-Chloro-5-nitrothiophene
Uniqueness
2-Chloro-3-nitrothiophene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both chlorine and nitro groups on the thiophene ring provides a versatile platform for further functionalization and derivatization .
Propriétés
IUPAC Name |
2-chloro-3-nitrothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO2S/c5-4-3(6(7)8)1-2-9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPRGOSJWUNETN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277491 | |
| Record name | 2-chloro-3-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5330-98-3 | |
| Record name | 5330-98-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-3-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-nitrothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-chloro-3-nitrothiophene in heterocyclic chemistry?
A1: this compound serves as a versatile building block for synthesizing various thieno-anellated heterocycles. Its reactivity stems from the presence of the chlorine atom, which can be readily substituted by nucleophiles like amines, alcohols, and thiols []. This property enables the creation of diverse structures with potential biological activity.
Q2: How is this compound utilized in the development of potential GABA-receptor ligands?
A2: Researchers have explored modifying the structure of a known bioactive quinoxaline derivative, aiming to create compounds with improved pharmacological profiles []. By utilizing this compound as a starting material, they synthesized a series of imidazo-thieno-thiazines. These compounds represent structural modifications of the original quinoxaline derivative and hold potential as GABA-receptor ligands with potentially reduced side effects.
Q3: Can you provide examples of specific heterocyclic systems that have been synthesized using this compound as a starting material?
A3: Certainly! this compound has been successfully employed in the synthesis of various heterocyclic systems. Some examples include:
- Thieno[2,3-b]pyrazines: These compounds were investigated as bioisosteres for quinoxaline derivatives exhibiting HIV-1 reverse transcriptase inhibition [].
- Imidazo[1,5-d]thieno[2,3-b][1,4]-thiazines: This class of compounds was explored as potential GABA-receptor ligands [].
- Thieno[2,3-b][1,4]oxazine ring system: This synthesis pathway highlights the versatility of this compound in accessing diverse heterocyclic structures [].
- 4H-thieno[3,2-b]pyrrol-5(6H)-one: This synthesis demonstrates the utility of this compound in constructing fused heterocycles [].
Q4: Has there been any research on the structural properties of this compound itself?
A4: Yes, researchers have investigated the internal rotation and equilibrium structure of this compound using a combination of gas electron diffraction and quantum chemical calculations []. This type of study provides insights into the molecule's preferred conformation and its potential influence on reactivity.
Q5: Are there studies exploring the synthesis of thiophene-fused azepinoindoles using this compound?
A5: Yes, researchers have utilized this compound to synthesize thiophene-fused azepino[5,4,3-cd]indoles []. This involved reacting this compound with indolylzinc chloride, followed by reduction and acylation to yield 3-(3-acylaminothien-2-yl)indoles. These intermediates then underwent cyclization to form the desired thiophene-fused azepinoindoles. This highlights the versatility of this compound in constructing complex heterocyclic systems.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


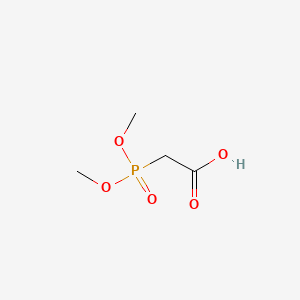
![2-(2-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1346054.png)


![5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one](/img/structure/B1346060.png)

